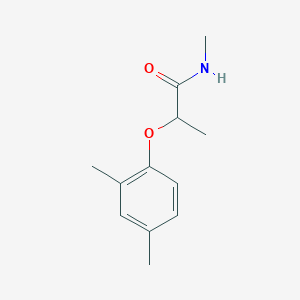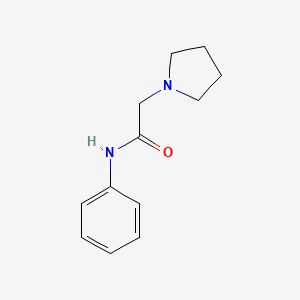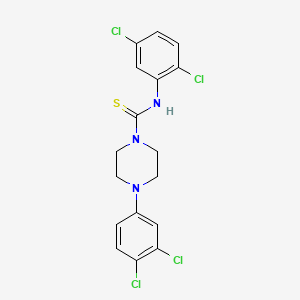
2-(2,4-dimethylphenoxy)-N-methylpropanamide
描述
2-(2,4-dimethylphenoxy)-N-methylpropanamide, also known as DMMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMMPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 209.28 g/mol.
作用机制
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-methylpropanamide varies depending on its application. In cancer cells, 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes. In Alzheimer's disease, 2-(2,4-dimethylphenoxy)-N-methylpropanamide acts as an inhibitor of acetylcholinesterase, increasing the levels of acetylcholine in the brain and improving cognitive function. In metal-organic frameworks, 2-(2,4-dimethylphenoxy)-N-methylpropanamide acts as a linker between metal ions, forming a porous structure that can selectively adsorb gases.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-methylpropanamide has been shown to have low toxicity and minimal side effects in animal studies. In cancer cells, 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been shown to inhibit cell proliferation and induce apoptosis. In Alzheimer's disease, 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been shown to improve cognitive function in animal models. In metal-organic frameworks, 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been shown to selectively adsorb gases such as carbon dioxide and methane.
实验室实验的优点和局限性
One advantage of 2-(2,4-dimethylphenoxy)-N-methylpropanamide is its versatility in various fields of research. It has been shown to have potential applications in medicinal chemistry, materials science, and environmental science. Another advantage is its low toxicity and minimal side effects in animal studies. However, one limitation is the difficulty in synthesizing 2-(2,4-dimethylphenoxy)-N-methylpropanamide, which requires multiple steps and purification processes.
未来方向
There are several future directions for 2-(2,4-dimethylphenoxy)-N-methylpropanamide research. In medicinal chemistry, 2-(2,4-dimethylphenoxy)-N-methylpropanamide could be further investigated for its activity against cancer cells and as an inhibitor of acetylcholinesterase. In materials science, 2-(2,4-dimethylphenoxy)-N-methylpropanamide could be used as a building block for the synthesis of new metal-organic frameworks with enhanced gas storage and separation properties. In environmental science, 2-(2,4-dimethylphenoxy)-N-methylpropanamide could be studied for its potential to remove other contaminants from water, such as pesticides and pharmaceuticals.
Conclusion:
In conclusion, 2-(2,4-dimethylphenoxy)-N-methylpropanamide is a versatile chemical compound that has potential applications in various fields of research. Its synthesis method has been optimized for high yields and purity, and its mechanism of action varies depending on its application. 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been shown to have low toxicity and minimal side effects in animal studies, and its future directions include further investigation in medicinal chemistry, materials science, and environmental science.
科学研究应用
2-(2,4-dimethylphenoxy)-N-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been investigated for its activity against cancer cells and as an inhibitor of acetylcholinesterase, an enzyme that is involved in Alzheimer's disease. In materials science, 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In environmental science, 2-(2,4-dimethylphenoxy)-N-methylpropanamide has been studied for its ability to remove heavy metals from contaminated water.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-6-11(9(2)7-8)15-10(3)12(14)13-4/h5-7,10H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNQTSTWPGSIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4696470.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4696473.png)
![2-methyl-5-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4696478.png)
![N,2-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B4696487.png)
![2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B4696488.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4696492.png)
![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B4696504.png)
![1-({1-[(4-isopropylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4696512.png)

![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4696538.png)

![4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B4696542.png)
![3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B4696545.png)
